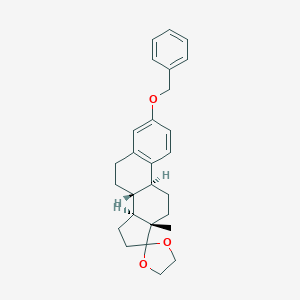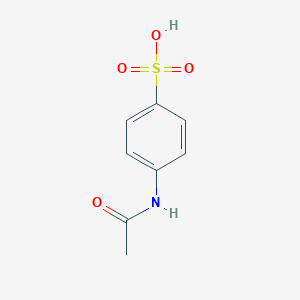
2-cyano-3-hydroxy-N-(4-hydroxyphenyl)-3-(1-methylpyrrol-2-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-cyano-3-hydroxy-N-(4-hydroxyphenyl)-3-(1-methylpyrrol-2-yl)propanamide is a chemical compound with the molecular formula C15H15N3O3 and a molecular weight of 285.3 g/mol It is known for its unique structure, which includes a hydroxyphenyl group and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-3-hydroxy-N-(4-hydroxyphenyl)-3-(1-methylpyrrol-2-yl)propanamide typically involves the reaction of 4-hydroxybenzaldehyde with a suitable amine and a nitrile compound under controlled conditions. One common method involves the use of a base catalyst to facilitate the formation of the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to ensure complete conversion of the reactants .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the overall yield and purity of the product. The use of advanced purification techniques, such as recrystallization and chromatography, ensures that the final product meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions
2-cyano-3-hydroxy-N-(4-hydroxyphenyl)-3-(1-methylpyrrol-2-yl)propanamide undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone or aldehyde, while reduction of the nitrile group results in the formation of an amine .
Scientific Research Applications
2-cyano-3-hydroxy-N-(4-hydroxyphenyl)-3-(1-methylpyrrol-2-yl)propanamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 2-cyano-3-hydroxy-N-(4-hydroxyphenyl)-3-(1-methylpyrrol-2-yl)propanamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the modulation of metabolic pathways and the regulation of cellular processes .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxyphenylacetic acid: Similar in structure but lacks the nitrile and pyrrolidine groups.
4-Hydroxyphenylpyruvic acid: Contains a pyruvic acid moiety instead of the nitrile group.
4-Hydroxyphenylalanine: An amino acid derivative with a similar hydroxyphenyl group .
Uniqueness
2-cyano-3-hydroxy-N-(4-hydroxyphenyl)-3-(1-methylpyrrol-2-yl)propanamide is unique due to its combination of a hydroxyphenyl group, a nitrile group, and a pyrrolidine ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
CAS No. |
145918-66-7 |
|---|---|
Molecular Formula |
C15H15N3O3 |
Molecular Weight |
285.3 g/mol |
IUPAC Name |
2-cyano-3-hydroxy-N-(4-hydroxyphenyl)-3-(1-methylpyrrol-2-yl)propanamide |
InChI |
InChI=1S/C15H15N3O3/c1-18-8-2-3-13(18)14(20)12(9-16)15(21)17-10-4-6-11(19)7-5-10/h2-8,12,14,19-20H,1H3,(H,17,21) |
InChI Key |
LRLZZRHZBAULIT-UHFFFAOYSA-N |
SMILES |
CN1C=CC=C1C(C(C#N)C(=O)NC2=CC=C(C=C2)O)O |
Canonical SMILES |
CN1C=CC=C1C(C(C#N)C(=O)NC2=CC=C(C=C2)O)O |
Synonyms |
4-hydroxyphenylprinomide p-hydroxyphenylprinomide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


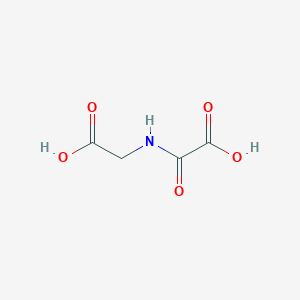
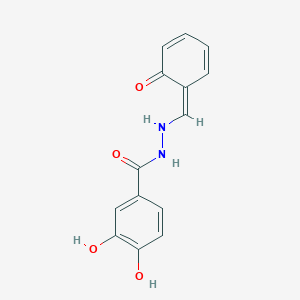
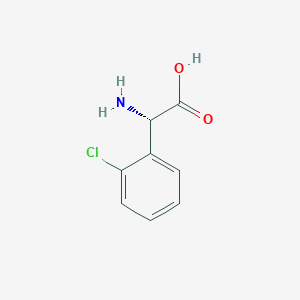
![6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B118772.png)
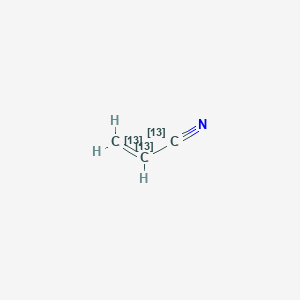
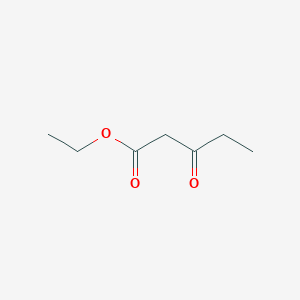
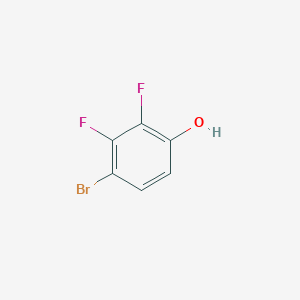
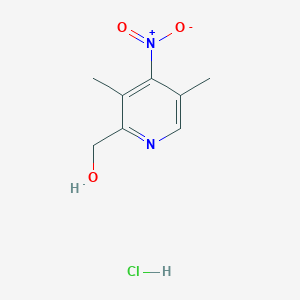
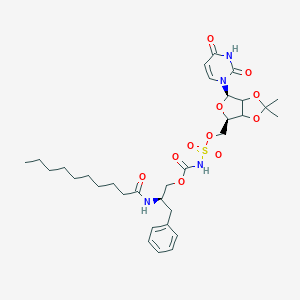
![(2S,3R,4R,5R,6S)-3-acetyloxy-5-hydroxy-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(2R,3S,4R,5R,6S)-2,3,5-trihydroxy-6-methyloxan-4-yl]oxyoxane-2-carboxylic acid](/img/structure/B118787.png)
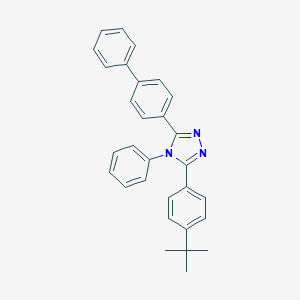
![1-[3-(Cyclopentyloxy)-4-methoxyphenyl]-4-oxocyclohexane-1-carbonitrile](/img/structure/B118793.png)
